molecular formula C6H4N3O3S- B11046466 1H-benzotriazole-5-sulfonate

1H-benzotriazole-5-sulfonate

Cat. No.: B11046466
M. Wt: 198.18 g/mol
InChI Key: VFWJHCOPTQCMPO-UHFFFAOYSA-M
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Description

1H-Benzotriazole-5-sulfonate is a derivative of benzotriazole, a heterocyclic compound known for its corrosion inhibition properties. The sulfonate group enhances its solubility in water, making it useful in various industrial applications, including as a corrosion inhibitor and in photostabilizers.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzotriazole-5-sulfonate can be synthesized through the sulfonation of 1H-benzotriazole. The process typically involves the reaction of 1H-benzotriazole with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 1H-benzotriazole is continuously fed into the reactor along with the sulfonating agent. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzotriazole-5-sulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it back to 1H-benzotriazole.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: 1H-benzotriazole.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

1H-Benzotriazole-5-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a corrosion inhibitor in metalworking fluids and cooling systems.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the formulation of photostabilizers and UV absorbers in polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-benzotriazole-5-sulfonate primarily involves its ability to form stable complexes with metal ions, thereby inhibiting corrosion. The sulfonate group enhances its binding affinity to metal surfaces, providing a protective layer that prevents oxidation and degradation.

Comparison with Similar Compounds

    1H-Benzotriazole: The parent compound, known for its corrosion inhibition properties.

    5-Methyl-1H-benzotriazole: A derivative with enhanced photostabilizing characteristics.

    1H-Benzotriazole-1-methanol: Another derivative used in various synthetic applications.

Uniqueness: 1H-Benzotriazole-5-sulfonate stands out due to its enhanced solubility in water and its ability to form strong complexes with metal ions, making it particularly effective as a corrosion inhibitor in aqueous environments.

Properties

Molecular Formula

C6H4N3O3S-

Molecular Weight

198.18 g/mol

IUPAC Name

2H-benzotriazole-5-sulfonate

InChI

InChI=1S/C6H5N3O3S/c10-13(11,12)4-1-2-5-6(3-4)8-9-7-5/h1-3H,(H,7,8,9)(H,10,11,12)/p-1

InChI Key

VFWJHCOPTQCMPO-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=NNN=C2C=C1S(=O)(=O)[O-]

Origin of Product

United States

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